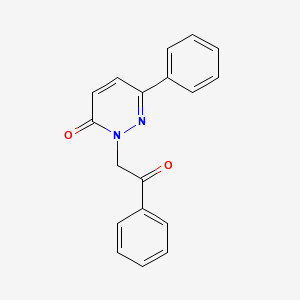
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide, commonly known as FOA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in biomedical research. FOA is a fluorescent molecule that can be used as a probe to study protein-protein interactions and gene expression in living cells. In
Mecanismo De Acción
FOA binds to proteins that contain a specific amino acid sequence, called the FKBP12-rapamycin binding (FRB) domain. When FOA binds to the FRB domain, it induces a conformational change in the protein that can be detected by fluorescence microscopy. This allows researchers to study the localization and movement of the protein within cells.
Biochemical and Physiological Effects:
FOA has been shown to have minimal toxicity in living cells and does not interfere with normal cellular processes. FOA has been used to study the function of various proteins in a wide range of cell types, including mammalian cells, yeast, and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FOA has several advantages for lab experiments. It is a small, cell-permeable molecule that can be easily introduced into cells. FOA has high photostability, which allows for long-term imaging experiments. FOA can be used in both fixed and live-cell imaging experiments.
However, FOA also has some limitations. FOA requires the expression of a fusion protein containing the FRB domain, which can limit its use in certain experimental systems. FOA has a relatively low quantum yield, which can limit its sensitivity in some imaging experiments.
Direcciones Futuras
FOA has the potential to be used in a wide range of scientific research applications. Some possible future directions for FOA research include:
1. Developing new derivatives of FOA with higher quantum yields and improved binding properties.
2. Using FOA to study the function of proteins involved in disease pathways, such as cancer and neurodegenerative diseases.
3. Developing new imaging techniques that can be used in conjunction with FOA to study protein-protein interactions and gene expression in living cells.
4. Using FOA to study the function of proteins in complex cellular environments, such as in tissues and organs.
In conclusion, FOA is a powerful tool for studying protein-protein interactions and gene expression in living cells. Its unique properties make it a valuable asset for scientific research, and its potential for future applications is vast. By continuing to explore the synthesis, mechanism of action, and applications of FOA, we can gain a deeper understanding of cellular processes and advance our knowledge of biology and medicine.
Métodos De Síntesis
FOA can be synthesized by a two-step reaction. The first step involves the condensation of 2,4-difluoronitrobenzene with 2-hydroxy-1,4-naphthoquinone to form 5-fluoro-9-oxoxanthen-3-one. The second step involves the reaction of 5-fluoro-9-oxoxanthen-3-one with 4-fluorophenoxyacetic acid to form FOA. The purity of FOA can be increased by recrystallization.
Aplicaciones Científicas De Investigación
FOA has a wide range of applications in scientific research. It can be used as a fluorescent probe to study protein-protein interactions, gene expression, and cell signaling pathways in living cells. FOA can also be used to track the localization and movement of proteins within cells. FOA has been used to study the function of various proteins, including transcription factors, kinases, and phosphatases.
Propiedades
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2NO4/c22-12-4-7-14(8-5-12)27-11-19(25)24-13-6-9-15-18(10-13)28-21-16(20(15)26)2-1-3-17(21)23/h1-10H,11H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBWXAHMIVPNNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-9-oxoxanthen-3-yl)-2-(4-fluorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-bromophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2401493.png)

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B2401497.png)
![Tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B2401500.png)
![N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2401501.png)

![Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2401504.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2401505.png)

![N-ethyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2401508.png)

![N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2401511.png)

